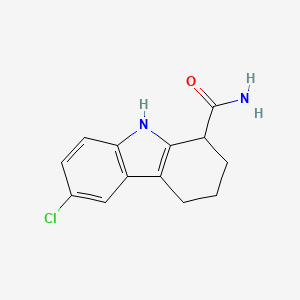

Selisistat

Übersicht

Beschreibung

Sirtuin 1 ist eine Nicotinamid-Adenin-Dinukleotid-abhängige Deacetylase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Stoffwechsel, Stressreaktionen und Alterung . EX-527 wurde in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von Sirtuin 1 in diesen Prozessen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EX-527 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Carbazol-Kerns: Die Synthese beginnt mit der Bildung des Carbazol-Kerns durch eine Cyclisierungsreaktion.

Chlorierung: Der Carbazol-Kern wird dann chloriert, um das Chloratom in der 6-Position einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von EX-527 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

EX-527 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Chloratoms am Carbazolring. Es kann auch an Reaktionen teilnehmen, die die Carboxamidgruppe betreffen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, die das Chloratom unter basischen Bedingungen ersetzen können.

Amidierungsreaktionen: Reagenzien wie Amine und Carbonsäuren werden verwendet, um Amidbindungen unter dehydrierenden Bedingungen zu bilden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Carbazolderivate und Amidderivate, abhängig von den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

EX-527 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Bei der Entwicklung neuer Medikamente eingesetzt, die auf Sirtuin 1 und verwandte Wege abzielen.

Wirkmechanismus

EX-527 hemmt Sirtuin 1, indem es an seine aktive Stelle bindet und die Deacetylierung seiner Substrate verhindert. Diese Hemmung hängt vom Vorhandensein von Nicotinamid-Adenin-Dinukleotid ab, das für die Deacetylierungsreaktion erforderlich ist. Die Bindung von EX-527 stabilisiert die geschlossene Konformation des Enzyms und verhindert die Freisetzung der Reaktionsprodukte . Dieser Wirkmechanismus macht EX-527 zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Sirtuin 1 in verschiedenen zellulären Prozessen .

Wissenschaftliche Forschungsanwendungen

EX-527 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Selisistat primarily targets the NAD-dependent protein deacetylase sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, and cell metabolism .

Mode of Action

This compound acts as a selective inhibitor of SIRT1 . By inhibiting SIRT1, this compound enhances p53 acetylation in response to DNA damaging agents . This modulation of p53, a crucial protein in cell cycle regulation and apoptosis, is a key aspect of this compound’s mode of action.

Biochemical Pathways

The inhibition of SIRT1 by this compound impacts several biochemical pathways. SIRT1 is known to deacetylate many protein substrates, including histones and transcription factors, thereby controlling many physiological and pathological processes . By inhibiting SIRT1, this compound can influence these processes, potentially affecting the progression of diseases such as neurodegenerative disorders .

Pharmacokinetics

It is known that this compound is rapidly absorbed, and systemic exposure increases in proportion to dose in the 5–300 mg range . Steady-state plasma concentrations are achieved within 4 days of repeated dosing .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SIRT1. This can lead to enhanced p53 acetylation, which may promote cell cycle arrest and inhibit clonogenicity . In addition, this compound has shown neuroprotective activity in both mitotic and postmitotic mammalian cellular models of Huntington’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multi-directionality of SIRT1 encourages scientists to undertake research aimed at understanding the mechanisms of their action and the influence that SIRT1 has on the organism . Furthermore, new substances are constantly being sought that can modulate the action of SIRT1 .

Biochemische Analyse

Biochemical Properties

Selisistat is a potent and selective inhibitor of the Sirtuin 1 (SIRT1) enzyme . SIRT1 is a NAD±dependent deacetylase enzyme that deacetylates many protein substrates, including histones and transcription factors . By inhibiting SIRT1, this compound can modulate these biochemical reactions and influence the activity of various biomolecules.

Cellular Effects

This compound has shown effective sirtuin inhibition on various cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its action on SIRT1 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of SIRT1 . This inhibition leads to an increase in the acetylation of protein substrates, thereby affecting gene expression and cellular functions .

Dosage Effects in Animal Models

This compound has been evaluated in animal models for several pathologies, including cancer

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of SIRT1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EX-527 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the carbazole core: The synthesis begins with the formation of the carbazole core through a cyclization reaction.

Chlorination: The carbazole core is then chlorinated to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production of EX-527 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

EX-527 primarily undergoes substitution reactions due to the presence of the chlorine atom on the carbazole ring. It can also participate in reactions involving the carboxamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under basic conditions.

Amidation Reactions: Reagents such as amines and carboxylic acids are used to form amide bonds under dehydrating conditions.

Major Products

The major products formed from these reactions include substituted carbazole derivatives and amide derivatives, depending on the reagents used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sirtinol: Ein weiterer Sirtuin-1-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

Cambinol: Hemmt sowohl Sirtuin 1 als auch Sirtuin 2, wodurch es im Vergleich zu EX-527 weniger selektiv ist.

Tenovin-6: Ein potenter Inhibitor von Sirtuin 1 und Sirtuin 2, der in der Krebsforschung eingesetzt wird

Einzigartigkeit von EX-527

EX-527 ist einzigartig aufgrund seiner hohen Selektivität für Sirtuin 1 gegenüber anderen Mitgliedern der Sirtuin-Familie. Diese Selektivität ermöglicht präzisere Studien zur Rolle von Sirtuin 1 in zellulären Prozessen ohne Off-Target-Effekte auf andere Sirtuine .

Eigenschaften

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964442 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-98-3 | |

| Record name | EX 527 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selisistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selisistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELISISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

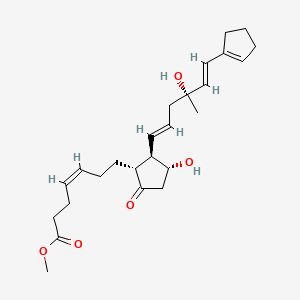

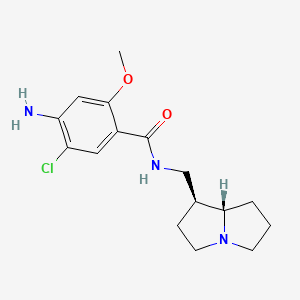

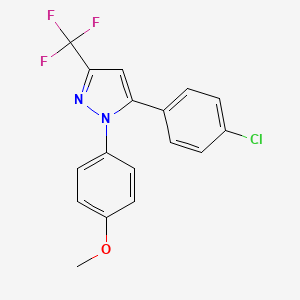

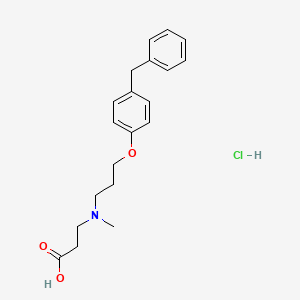

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)